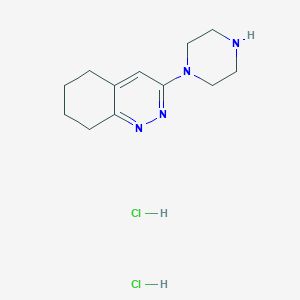

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride

Description

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride is a heterocyclic compound featuring a partially hydrogenated cinnoline core (5,6,7,8-tetrahydrocinnoline) linked to a piperazine moiety via the 3-position. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.2ClH/c1-2-4-11-10(3-1)9-12(15-14-11)16-7-5-13-6-8-16;;/h9,13H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOCIGMIHOSQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and structurally related analogs:

Key Observations:

- Core Structure Influence: The tetrahydrocinnoline core (partially saturated cinnoline) in the target compound may confer distinct conformational flexibility compared to fully aromatic quinoline () or quinazoline () cores. This flexibility could enhance receptor binding in specific therapeutic contexts .

- Solubility : The dihydrochloride salt of the target compound likely improves aqueous solubility relative to neutral analogs like BF37537 () or letermovir (), which exhibit low solubility .

Pharmacological and Functional Comparisons

Activity in CNS Disorders

- The compound described in , 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one dihydrochloride, demonstrates analgesic and anticonvulsant activity in mice. This suggests that piperazine-containing tetrahydrocinnoline derivatives could similarly target CNS receptors (e.g., serotonin or dopamine receptors) .

- In contrast, Imp. C(BP) Dihydrochloride () features a chlorophenyl-substituted piperazine, a motif common in antipsychotics. The target compound’s unsubstituted piperazine may prioritize different receptor interactions .

Biological Activity

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H18Cl2N4

- Molecular Weight : 303.22 g/mol

- CAS Number : 2034460-05-2

Research indicates that 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride may exhibit several mechanisms of action:

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

- Antitumor Activity : Some studies have indicated that this compound may inhibit the proliferation of cancer cells through apoptosis induction.

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin and dopamine levels | |

| Antioxidant | Reduction of oxidative stress markers | |

| Antitumor | Inhibition of cancer cell proliferation |

Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .

Study 2: Antioxidant Activity

In vitro experiments showed that this compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures. These findings suggest a potential role in neuroprotection against oxidative damage .

Study 3: Antitumor Potential

Research focused on the effects of this compound on various cancer cell lines revealed a dose-dependent inhibition of cell growth. The study highlighted the induction of apoptosis as a key mechanism behind its antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.